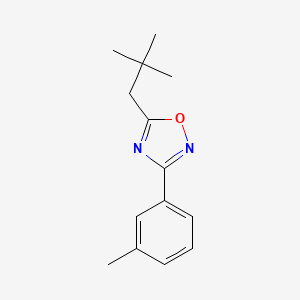

![molecular formula C11H10ClN5O6 B5317993 3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)

3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate" often involves the reaction of specific nitrophenyl compounds with nucleophiles. For example, the reaction of 5-methyl-2-(p-nitrophenyl)oxazolo[3,2-a]pyridinium perchlorate with ammonia and hydrazine produces different heterocyclic compounds, indicating a complex synthesis pathway that could be related to the target compound's synthesis (Babaev et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds in the imidazo[1,2-b][1,2,4]triazole class is characterized by heterocycles containing nitrogen atoms. X-ray structural studies are often employed to determine the precise molecular geometry, as seen in related compounds (Pei et al., 1996). These studies reveal the positioning of nitro groups and the overall shape of the molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of "this compound" can be inferred from related compounds, which undergo various nucleophilic substitutions and ring transformations. These reactions are indicative of the compound's ability to form new bonds and undergo structural changes, which is significant for its chemical versatility (Suwiński et al., 1992).

Physical Properties Analysis

The physical properties of compounds within this class, such as density, melting point, and thermal stability, can be determined through various spectroscopic and thermal analysis methods. For example, related energetic salts have been characterized for their thermal stability and sensitivity to mechanical stimuli, providing insight into the physical stability and safety of handling (Jadhav et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, formation of salts, and potential as energetic materials, are critical aspects of understanding "this compound." Studies on similar compounds show a range of reactions with nucleophiles, the formation of hydrogen bonds, and the creation of new heterocycles, highlighting the compound's chemical versatility and potential applications (Lewczuk et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit anti-che activity by inhibiting both ache and buche activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Based on the structural similarity to other triazole derivatives, it can be hypothesized that it may interact with its targets through a similar mechanism .

Result of Action

Similar compounds have demonstrated cytotoxic effects , suggesting that this compound may have similar effects.

Action Environment

It is known that solvent-crystal interface interactions can determine the primary morphology of growing crystals , which may influence the compound’s action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if the compound or its degradation products are toxic, it could pose health risks .

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis. Additionally, researchers could investigate ways to improve the synthesis process for this compound, to make it more efficient or environmentally friendly .

Eigenschaften

IUPAC Name |

3-methyl-5-(4-nitrophenyl)-1H-imidazo[1,2-b][1,2,4]triazol-3-ium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2.ClHO4/c1-14-7-12-15-6-10(13-11(14)15)8-2-4-9(5-3-8)16(17)18;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPVDKPREUORBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CNN2C1=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)

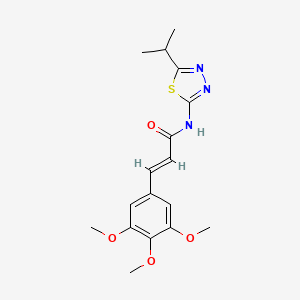

![2-{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5317942.png)

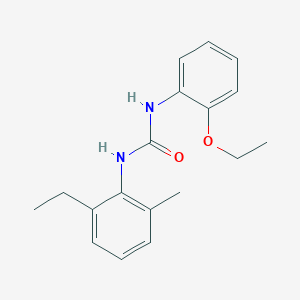

![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)

![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)

![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)

![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)

![3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5317978.png)

![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5317985.png)

![4-benzyl-3-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5317998.png)

![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)